
triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide is a quaternary ammonium salt with a unique structure that makes it an interesting compound for various applications. It is a white crystalline powder that is soluble in water and has high catalytic activity and selectivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-phenylmethoxypropyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild conditions.
Major Products
The major products formed from these reactions include the corresponding phosphine oxide, reduced phosphine, and substituted phosphonium salts .
Applications De Recherche Scientifique
Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a reagent in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide, used in similar applications.
Uniqueness
Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide is unique due to its specific structure, which imparts high catalytic activity and selectivity. This makes it particularly useful in applications where precise control over reaction conditions and outcomes is required .
Propriétés
Formule moléculaire |
C28H29BrOP+ |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1; |
Clé InChI |
DWYCJWXMZGVGJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


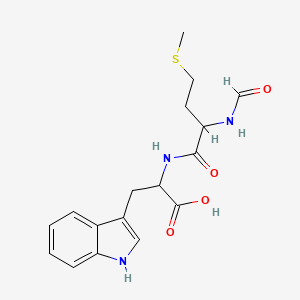

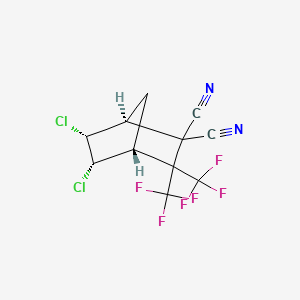
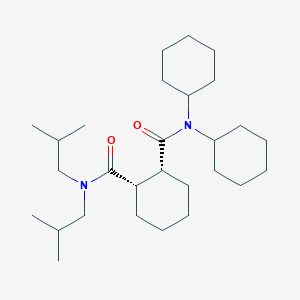
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)

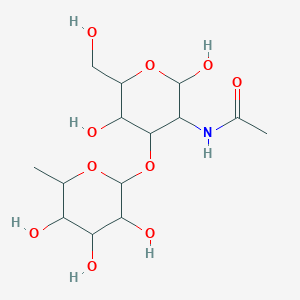
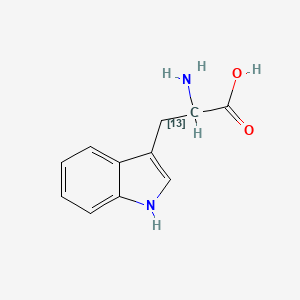

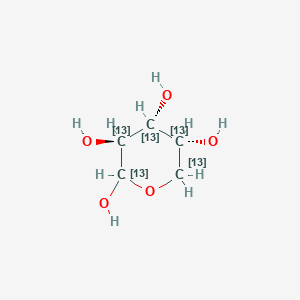


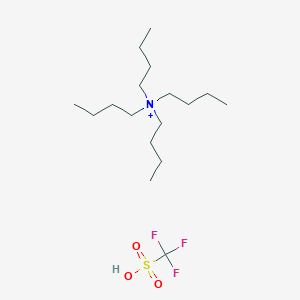
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
